Hydrazinecarbothioamide, 1-(2-cyanoethyl)-2,2-dimethyl-N-2-propenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarbothioamide, 1-(2-cyanoethyl)-2,2-dimethyl-N-2-propenyl- is a complex organic compound with a unique structure that includes a hydrazinecarbothioamide core, a cyanoethyl group, and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 1-(2-cyanoethyl)-2,2-dimethyl-N-2-propenyl- typically involves the reaction of hydrazinecarbothioamide with 2-cyanoethyl and 2-propenyl groups under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in production, making the compound available for various applications .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarbothioamide, 1-(2-cyanoethyl)-2,2-dimethyl-N-2-propenyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often include controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce oxides, while reduction may yield reduced forms of the compound. Substitution reactions can result in a variety of products depending on the substituents introduced .
Scientific Research Applications
Hydrazinecarbothioamide, 1-(2-cyanoethyl)-2,2-dimethyl-N-2-propenyl- has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Mechanism of Action
The mechanism of action of Hydrazinecarbothioamide, 1-(2-cyanoethyl)-2,2-dimethyl-N-2-propenyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Hydrazinecarbothioamide, 1-(2-cyanoethyl)-2,2-dimethyl-N-2-propenyl- include:
- N-(2-Cyanoethyl)hydrazinecarbothioamide
- Hydrazinecarbothioamide, N-(4-bromophenyl)-1-(2-cyanoethyl)-
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate .
Uniqueness
What sets Hydrazinecarbothioamide, 1-(2-cyanoethyl)-2,2-dimethyl-N-2-propenyl- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
96804-31-8 |
---|---|
Molecular Formula |
C9H16N4S |
Molecular Weight |
212.32 g/mol |
IUPAC Name |
1-(2-cyanoethyl)-1-(dimethylamino)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C9H16N4S/c1-4-7-11-9(14)13(12(2)3)8-5-6-10/h4H,1,5,7-8H2,2-3H3,(H,11,14) |
InChI Key |
MDQQODDURLZLIT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N(CCC#N)C(=S)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.